trans-Decahydro-[1,5]naphthyridine trans-Decahydro-[1,5]naphthyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13762855
InChI: InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2/t7-,8+
SMILES: C1CC2C(CCCN2)NC1
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol

trans-Decahydro-[1,5]naphthyridine

CAS No.:

Cat. No.: VC13762855

Molecular Formula: C8H16N2

Molecular Weight: 140.23 g/mol

* For research use only. Not for human or veterinary use.

trans-Decahydro-[1,5]naphthyridine -

Specification

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
IUPAC Name (4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine
Standard InChI InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2/t7-,8+
Standard InChI Key RQPDLNSKAAOHTF-OCAPTIKFSA-N
Isomeric SMILES C1C[C@@H]2[C@H](CCCN2)NC1
SMILES C1CC2C(CCCN2)NC1
Canonical SMILES C1CC2C(CCCN2)NC1

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

trans-Decahydro- naphthyridine features a bicyclic framework comprising two fused six-membered rings, each containing one nitrogen atom. The trans configuration ensures that substituents on the bridgehead carbons occupy opposite equatorial positions, minimizing steric strain and enhancing thermodynamic stability. X-ray crystallographic analyses of related decahydro-naphthyridine derivatives reveal chair conformations for both rings, with nitrogen lone pairs oriented to facilitate hydrogen bonding and Lewis acid interactions .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₈H₁₆N₂·2HCl
Molecular Weight213.15 g/mol
SolubilityHighly soluble in water, polar solvents
AppearanceWhite crystalline solid
StabilityStable under ambient conditions
Stereochemistrytrans-Decahydro configuration

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of trans-Decahydro- naphthyridine typically begins with the hydrogenation of 1,5-naphthyridine precursors. Modern protocols employ heterogeneous catalysts such as palladium on carbon (Pd/C) under high-pressure hydrogen gas (10–50 bar) at temperatures ranging from 80–120°C. Alternative methods utilize iridium-based catalysts, which enable asymmetric hydrogenation for enantioselective production of tetrahydro derivatives . For example, chiral ruthenium diamine complexes achieve enantiomeric ratios exceeding 83:17 in hydrogenation reactions, underscoring the role of transition-metal catalysis in stereochemical control .

Industrial Manufacturing

Industrial production scales these hydrogenation processes using continuous-flow reactors to enhance efficiency and safety. Quality control measures, including inline NMR and HPLC monitoring, ensure high purity (>98%) by eliminating partially hydrogenated byproducts. Recent innovations in catalyst recovery systems, such as magnetic nanoparticle-supported palladium, have reduced costs and environmental impact.

Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Transformations

The saturated nitrogen atoms in trans-Decahydro- naphthyridine participate in alkylation and acylation reactions. For instance, treatment with 2-bromoethanol in the presence of cesium carbonate yields N-alkylated derivatives, while acyl chlorides form stable amides under mild conditions . Oxidation with m-chloroperbenzoic acid (m-CPBA) selectively generates N-oxide intermediates, which serve as precursors for halogenation and cross-coupling reactions .

Table 2: Representative Chemical Reactions

Reaction TypeReagents/ConditionsMajor Products
N-Alkylation2-Bromoethanol, Cs₂CO₃N-(2-Hydroxyethyl) derivatives
Oxidationm-CPBA, CH₂Cl₂1,5-Naphthyridine N-oxides
Reductive AminationNaBH₃CN, MeOHSecondary amine analogs

Applications in Scientific Research

Organic Synthesis

The compound’s rigid bicyclic structure makes it an ideal scaffold for constructing complex heterocycles. For example, it serves as a starting material for synthesizing 1,5-naphthyridine-based ligands used in asymmetric catalysis. Chiral variants of these ligands have achieved enantioselectivities exceeding 90% in hydrogenation reactions .

Medicinal Chemistry

In drug discovery, trans-Decahydro- naphthyridine derivatives exhibit affinity for G-protein-coupled receptors (GPCRs) and ion channels. Structural modifications at the nitrogen centers modulate bioavailability and blood-brain barrier permeability, enabling central nervous system (CNS) drug development.

Comparison with Related Naphthyridine Derivatives

Unlike planar aromatic naphthyridines, the saturated trans-Decahydro variant lacks π-conjugation, resulting in distinct electronic properties. This feature reduces photoinstability and oxidative degradation, favoring applications in long-term storage formulations. Comparative studies with cis-Decahydro isomers reveal superior metabolic stability for the trans configuration due to reduced enzyme binding affinity .

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